(3R,4R)-1-benzyl-3-methylpiperidin-4-amine

Asymmetric Synthesis Chiral Resolution Medicinal Chemistry

(3R,4R)-1-benzyl-3-methylpiperidin-4-amine (CAS 1821752-80-0) is a chiral 3,4-disubstituted piperidine derivative with molecular formula C13H20N2 and molecular weight 204.31 g/mol. The compound features a benzyl-protected piperidine nitrogen and a defined (3R,4R) stereochemical configuration, placing it within the broader class of chiral 3-amino piperidine building blocks used in medicinal chemistry and organic synthesis.

Molecular Formula C13H20N2
Molecular Weight 204.31 g/mol
Cat. No. B8191699
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3R,4R)-1-benzyl-3-methylpiperidin-4-amine
Molecular FormulaC13H20N2
Molecular Weight204.31 g/mol
Structural Identifiers
SMILESCC1CN(CCC1N)CC2=CC=CC=C2
InChIInChI=1S/C13H20N2/c1-11-9-15(8-7-13(11)14)10-12-5-3-2-4-6-12/h2-6,11,13H,7-10,14H2,1H3/t11-,13-/m1/s1
InChIKeyMGTFEKWKCLDVNN-DGCLKSJQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for (3R,4R)-1-benzyl-3-methylpiperidin-4-amine: Stereochemically Defined Piperidine Scaffold


(3R,4R)-1-benzyl-3-methylpiperidin-4-amine (CAS 1821752-80-0) is a chiral 3,4-disubstituted piperidine derivative with molecular formula C13H20N2 and molecular weight 204.31 g/mol . The compound features a benzyl-protected piperidine nitrogen and a defined (3R,4R) stereochemical configuration, placing it within the broader class of chiral 3-amino piperidine building blocks used in medicinal chemistry and organic synthesis. Unlike its racemic counterpart (CAS 82378-86-7), this stereochemically pure enantiomer enables precise structure-activity relationship studies and serves as a key intermediate in asymmetric synthesis applications .

Why the (3R,4R) Stereoisomer of 1-Benzyl-3-methylpiperidin-4-amine Cannot Be Substituted with Racemic or Alternative Diastereomers


The four possible stereoisomers of 1-benzyl-3-methylpiperidin-4-amine—(3R,4R), (3S,4S), (3R,4S), and (3S,4R)—exhibit distinct three-dimensional spatial arrangements that fundamentally alter molecular recognition in chiral environments such as enzyme active sites and receptor binding pockets [1]. Literature evidence from structurally related 3-methylpiperidine derivatives demonstrates that stereochemical configuration can produce >100-fold differences in pharmacological potency [2]. For procurement in asymmetric synthesis workflows, using a racemic mixture introduces an equal proportion of the undesired stereoisomer(s), which can complicate purification, reduce yield of the target enantiomer, and confound biological assay interpretation. In pharmaceutical impurity profiling, the (3R,4R)-configured impurity is chemically and analytically distinct from its (3R,4S) regioisomer counterpart in tofacitinib, precluding direct substitution [3].

Quantitative Evidence for Selecting (3R,4R)-1-benzyl-3-methylpiperidin-4-amine over Comparators


Absolute Stereochemical Purity Defines the (3R,4R) Isomer Versus Racemic Mixtures

The (3R,4R)-1-benzyl-3-methylpiperidin-4-amine isomer possesses a defined trans-configuration with both substituents in the R absolute configuration. In contrast, the racemic mixture (CAS 82378-86-7) contains an equimolar blend of all stereoisomers. Literature on stereoisomers of 3-methylfentanyl—a structurally related 3-methyl-4-aminopiperidine—demonstrates that the trans-(3R,4R) and trans-(3S,4S) configurations exhibit a 4-fold difference in analgesic potency (ED50 ratio 4:1 between trans-(+)-2 and trans-(-)-2) and a >100-fold difference relative to cis-configured isomers [1].

Asymmetric Synthesis Chiral Resolution Medicinal Chemistry

Regioisomeric Identity Distinguishes (3R,4R)-1-Benzyl-3-methylpiperidin-4-amine from (3R,4R)-1-Benzyl-4-methylpiperidin-3-amine (Tofacitinib Impurity 72)

(3R,4R)-1-benzyl-3-methylpiperidin-4-amine bears the methyl group at the 3-position and the amine at the 4-position of the piperidine ring. Its regioisomer, (3R,4R)-1-benzyl-4-methylpiperidin-3-amine (CAS 1251908-67-4), is a documented impurity in the synthesis of tofacitinib (Tofacitinib Impurity 72) with the methyl and amine positions exchanged [1]. These two compounds, while sharing the same molecular formula (C13H20N2) and molecular weight (204.31), represent distinct chemical entities with different CAS numbers, different chromatographic retention times, and different chemical reactivity profiles . The 3-methyl-4-amine arrangement in the target compound provides a distinct steric and electronic environment compared to the 4-methyl-3-amine arrangement of Impurity 72.

Pharmaceutical Impurity Profiling Analytical Method Development Tofacitinib

Vendor-Defined Purity Specifications as a Procurement Benchmark

Commercial suppliers offer the racemic 1-benzyl-3-methylpiperidin-4-amine (CAS 82378-86-7) with minimum purity specifications of 95.0% . This purity baseline serves as a quantitative comparator when evaluating the stereochemically pure (3R,4R) isomer. The racemic material is supplied with standard analytical characterization including molecular formula (C13H20N2) and molecular weight (204.31), and is classified with GHS07 hazard pictograms indicating acute oral toxicity (H302: Harmful if swallowed) and irritant properties (H315, H319, H335) . Suppliers of the (3R,4R) stereoisomer typically provide comparable or higher purity specifications with full stereochemical characterization.

Quality Control Analytical Chemistry Procurement Specification

Physical Property Profile: Boiling Point and Density Values for Process Feasibility

The racemic 1-benzyl-3-methylpiperidin-4-amine exhibits a predicted boiling point of 291.1 ± 33.0 °C at 760 mmHg and a density of 1.005 g/cm³ . Vapor pressure is predicted at 0.0 ± 0.6 mmHg at 25 °C, with enthalpy of vaporization calculated at 53.1 ± 3.0 kJ/mol . These physical property values, while predicted, provide baseline reference data for assessing (3R,4R)-1-benzyl-3-methylpiperidin-4-amine in process development applications. The (3R,4R) stereoisomer shares the same molecular formula (C13H20N2) and molecular weight (204.31) , and is expected to exhibit similar physical properties to the racemate due to identical molecular connectivity, though subtle differences in crystalline packing may affect melting point.

Physical Chemistry Process Development Formulation

Synthetic Accessibility: Chiral Rhodium Catalyst Strategy for Related (3R,4R) Piperidine Scaffolds

Patent literature describes an asymmetric synthesis strategy for (3R,4R)-1-benzyl-4-methylpiperidin-3-amine using chiral rhodium catalysts [1]. This methodology demonstrates a practical route to (3R,4R)-configured N-benzyl-3,4-disubstituted piperidines with control over both stereocenters. The process achieves stereochemical induction to yield the desired (3R,4R) diastereomer selectively, avoiding the need for chiral resolution of racemic mixtures which inherently generates a maximum 50% theoretical yield of the target stereoisomer and requires separation of enantiomers [2]. Application of analogous asymmetric hydrogenation or reductive amination conditions to 1-benzyl-3-methylpiperidin-4-one precursors could provide (3R,4R)-1-benzyl-3-methylpiperidin-4-amine with high enantiomeric excess.

Asymmetric Catalysis Process Chemistry Chiral Synthesis

Recommended Procurement and Application Scenarios for (3R,4R)-1-benzyl-3-methylpiperidin-4-amine


Stereospecific SAR Studies in CNS Drug Discovery Programs

Researchers conducting structure-activity relationship (SAR) studies on piperidine-based CNS-active compounds should prioritize the (3R,4R) stereoisomer over racemic material. Evidence from 3-methylfentanyl stereoisomers demonstrates that stereochemical configuration at C3 and C4 of the piperidine ring can produce >100-fold differences in biological activity [1]. Using the defined (3R,4R) isomer eliminates confounding effects from contaminating stereoisomers present in racemic mixtures (CAS 82378-86-7), enabling unambiguous interpretation of binding affinity, functional activity, and selectivity data. This is particularly critical for receptor targets where stereochemical recognition governs ligand-receptor interactions.

Analytical Reference Standard for Chiral Chromatography Method Development

The (3R,4R)-1-benzyl-3-methylpiperidin-4-amine isomer serves as a critical reference standard for developing and validating chiral chromatographic methods to separate the four possible stereoisomers of 1-benzyl-3-methylpiperidin-4-amine. As the regioisomerically distinct counterpart to (3R,4R)-1-benzyl-4-methylpiperidin-3-amine (Tofacitinib Impurity 72, CAS 1251908-67-4) , this compound enables orthogonal method validation and ensures that analytical methods can distinguish between regioisomeric impurities in pharmaceutical process development. Procurement of the stereochemically pure (3R,4R) material, with vendor-supplied CoA documenting purity specifications (baseline ≥95% as established for the racemate ), provides the necessary reference quality for regulatory-compliant analytical workflows.

Chiral Building Block for Asymmetric Synthesis of 3,4-Disubstituted Piperidines

Synthetic chemists requiring a defined (3R,4R)-configured 3-amino-4-substituted piperidine scaffold should procure this compound rather than attempting in-house asymmetric synthesis without established methodology. Patent literature demonstrates that chiral rhodium catalysts and chiral auxiliary approaches (e.g., (R)-1-phenethylamine) can achieve stereocontrolled synthesis of (3R,4R)-3,4-disubstituted piperidines [2], but these methods require specialized expertise and catalyst systems. The (3R,4R) stereoisomer, with its benzyl protecting group intact, provides a ready-to-use intermediate for further N-alkylation, reductive amination, or cross-coupling reactions while maintaining stereochemical integrity at both chiral centers. The boiling point (291.1±33.0°C) and density (1.005 g/cm³) reference values inform solvent selection and workup procedures during downstream transformations.

Pharmaceutical Impurity Identification and Method Validation

Quality control and analytical development laboratories engaged in pharmaceutical impurity profiling require (3R,4R)-1-benzyl-3-methylpiperidin-4-amine as a distinct reference material from its regioisomer, (3R,4R)-1-benzyl-4-methylpiperidin-3-amine (Tofacitinib Impurity 72). The two compounds share identical molecular formula (C13H20N2) and mass (204.31) but possess distinct CAS numbers (1821752-80-0 vs 1251908-67-4) [3], requiring separate reference standards for accurate LC-MS or GC-MS identification. The target compound's 3-methyl-4-amine arrangement provides a chemically orthogonal impurity marker relative to the 4-methyl-3-amine regioisomer found in tofacitinib synthetic routes, enabling comprehensive impurity tracking in process development and regulatory submissions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for (3R,4R)-1-benzyl-3-methylpiperidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.